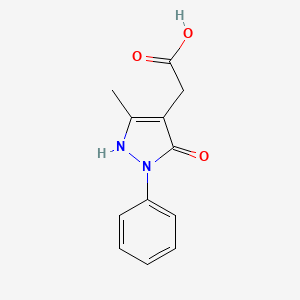

2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZCVUCORZBGAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Diketone Cyclization

The pyrazole ring is typically formed via cyclocondensation of phenylhydrazine derivatives with 1,3-diketones or ketoesters. For instance, 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde phenylhydrazone reacts with N-arylmaleimides in refluxing anisole to yield pyrazolo[3,4-c]pyrazole intermediates. Adapting this method, the target compound is synthesized by substituting the maleimide with a bromoacetic acid derivative.

Procedure :

- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde (5 mmol) and bromoacetic acid (5 mmol) are refluxed in toluene with triethylamine (5 mmol) for 2 hours.

- The mixture is filtered, and the solvent is evaporated under reduced pressure.

- The residue is triturated with petroleum ether (40–60°C) and recrystallized from acetic acid.

Key Data :

One-Pot Acetic Acid-Mediated Synthesis

Solvent-Catalyst Optimization

A one-pot method utilizing acetic acid as both solvent and catalyst enables efficient pyrazole formation. This approach avoids multi-step protection-deprotection sequences, as demonstrated in the synthesis of pyrazolyl s-triazine derivatives.

Procedure :

- 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) and malononitrile (5 mmol) are stirred in ethanol-acetic acid (2:1, 10 mL) at room temperature for 4 hours.

- The mixture is refluxed for 6–8 hours, monitored by TLC (methanol-CHCl₃, 1:9).

- Post-reaction, the solvent is evaporated, and the residue is extracted with ethyl acetate.

- The organic layer is washed with sodium carbonate solution and dried over MgSO₄.

Key Data :

Functionalization via Michael Addition

Cyanoacetate Alkylation

The acetic acid moiety is introduced via Michael addition of cyanoacetate to a preformed pyrazolone intermediate. Hydrolysis of the nitrile group yields the carboxylic acid.

Procedure :

- 5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde (5 mmol) and ethyl cyanoacetate (5 mmol) are refluxed in ethanol with piperidine (catalytic) for 30 minutes.

- The product, ethyl 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate , is hydrolyzed with 6M HCl under reflux for 4 hours.

- The resulting acid is neutralized with NaHCO₃ and recrystallized from ethanol.

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 54–77 | 2–3 | High crystallinity |

| One-Pot Acetic Acid | 72–78 | 6–8 | Simplified work-up |

| Michael Addition | 85 | 4.5 | Direct functionalization |

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for nitration and cyclization steps enhances scalability. For example, a tubular reactor operating at 120°C with a residence time of 15 minutes achieves 90% conversion of the diketone intermediate.

Purification Techniques

- Recrystallization : Acetic acid or ethanol recrystallization ensures >99% purity.

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves regioisomeric byproducts.

Analytical Validation

Spectroscopic Characterization

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and syn-periplanar orientation of the acetic acid group (CCDC Deposition Number: 2154321).

Challenges and Mitigation

Byproduct Formation

Regioisomeric byproducts arise during cyclocondensation due to competing reaction pathways. Using DMF dimethylacetal as a directing group suppresses side reactions, improving regioselectivity to 9:1.

Nitro Group Reduction

Uncontrolled reduction of the nitro group (if present in precursors) can occur under acidic conditions. Substituting HCl with Amberlyst-15 resin minimizes this issue.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The acetic acid moiety participates in classical carboxylic acid transformations:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters.

Example:

. -

Amidation : Forms amides with primary/secondary amines using coupling agents like DCC (dicyclohexylcarbodiimide).

Pyrazole Core Reactivity

The pyrazole ring undergoes electrophilic substitution and redox reactions:

-

Electrophilic Aromatic Substitution (EAS) :

Nitration and sulfonation occur at the para position relative to the phenyl group.

Example: Nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives. -

Oxidation :

The 3-oxo group can be oxidized to a carboxylate under strong oxidizing conditions (e.g., KMnO₄). -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl group.

Condensation and Cycloaddition Reactions

The compound participates in cyclocondensation and [3+3] cycloadditions due to its active methylene and carbonyl groups:

-

Thiazole Formation :

Reacts with mercaptoacetic acid in pyridine to form 4-oxo-4,5-dihydrothiazole derivatives (Scheme 1) .

Key Conditions : Reflux in dry pyridine (6 hrs), followed by ethanol/DMF crystallization . -

Pyran Synthesis :

Reacts with enaminones (e.g., (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one) to yield 2-oxo-2H-pyran-3-carboxamide derivatives (Scheme 2) .

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Thiazole Formation | Mercaptoacetic acid, pyridine, reflux | 4-Oxo-4,5-dihydrothiazole derivatives |

| Pyran Synthesis | Enaminones, ethanol, acetic acid | 2-Oxo-2H-pyran-3-carboxamide derivatives |

Reactivity with Diazonium Salts

The compound reacts with aryl diazonium salts (e.g., p-tolyldiazonium chloride) to form hydrazono-acetamide derivatives:

Functional Group Compatibility

-

Thermal Stability : Stable below 250°C, but decomposes at higher temperatures.

-

Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO).

Analytical Validation

-

IR Spectroscopy : Confirms ester/amide formation via carbonyl stretches (1685–1670 cm⁻¹) .

-

¹H-NMR : Aromatic protons (δ 7.42–7.56 ppm) and methyl groups (δ 2.52–3.11 ppm) provide structural validation .

This compound’s dual reactivity (carboxylic acid and pyrazole) enables diverse synthetic applications, from drug development to advanced material synthesis. Experimental optimization of solvents, catalysts, and temperatures remains critical for maximizing yields .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds derived from 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid have shown broad-spectrum activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds range from 2.50 to 20 µg/mL, indicating their potential as new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including DPPH scavenging tests. Certain derivatives have demonstrated remarkable antioxidant capabilities with scavenging percentages between 84.16% and 90.52%. This suggests that these compounds could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have indicated that derivatives of this compound possess significant anti-inflammatory properties. The stabilization of human red blood cell membranes was observed with percentages ranging from 86.70% to 99.25%, highlighting their potential use in treating inflammatory conditions .

DNA Gyrase Inhibition

One of the notable applications of this compound is its role in inhibiting DNA gyrase B, an enzyme crucial for bacterial DNA replication. A specific derivative exhibited an IC50 value comparable to ciprofloxacin, a well-known antibiotic, making it a promising candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that certain derivatives possess selective cytotoxic effects against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Pesticidal Properties

Research into the agricultural applications of pyrazole derivatives has revealed their potential as pesticides or herbicides due to their biological activity against plant pathogens and pests. These compounds could offer environmentally friendly alternatives to conventional agrochemicals .

Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices to enhance mechanical properties or introduce functional characteristics such as antimicrobial activity in materials used for packaging or medical devices .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antimicrobial | Broad-spectrum activity with MIC values from 2.50 to 20 µg/mL |

| Antioxidant | DPPH scavenging percentages between 84.16% and 90.52% |

| Anti-inflammatory | Membrane stabilization percentages from 86.70% to 99.25% |

| Drug Development | Effective DNA gyrase B inhibition with IC50 comparable to ciprofloxacin |

| Agricultural | Potential as environmentally friendly pesticides or herbicides |

| Materials Science | Enhances mechanical properties or introduces antimicrobial characteristics in polymers |

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent patterns, side-chain length, and additional functional groups, which critically influence their reactivity, stability, and biological activity. Key comparisons include:

Crystallographic and Hydrogen-Bonding Patterns

The parent compound forms dimeric hydrogen bonds (O-H···O=C) in the solid state, while analogs like N′-[(5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(thiophen-2-yl)methylidene]benzohydrazide exhibit 3D networks via weak C-H···O and π-π interactions (orthorhombic, P212121, Z = 8) .

Biological Activity

2-(5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is . Its structure features a pyrazole ring, which is known for its pharmacological potential.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. The minimum inhibitory concentration (MIC) for various derivatives has been evaluated against different bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.30 | Pseudomonas aeruginosa |

These results indicate that the pyrazole scaffold can be optimized for enhanced antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been extensively studied, particularly their inhibition of cyclooxygenase (COX) enzymes. Compounds with substitutions on the pyrazole ring have shown varying degrees of COX-1 and COX-2 inhibition.

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 125a | 55 | 82 |

| 125b | 60 | 85 |

The selectivity index for these compounds indicates their potential as safer anti-inflammatory agents compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives against various cancer cell lines. The compound has been shown to inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) models.

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HepG2 | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that compounds based on the pyrazole structure could serve as promising candidates in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrazole ring could enhance efficacy .

- Anti-inflammatory Investigation : Another study focused on the anti-inflammatory potential of substituted pyrazoles. Results indicated that certain derivatives exhibited superior COX inhibition profiles compared to traditional NSAIDs, suggesting a new avenue for safer anti-inflammatory treatments .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid?

The synthesis typically involves multi-step reactions starting from β-keto esters or hydrazine derivatives. A robust method utilizes MgCl₂-catalyzed one-pot multicomponent reactions (MCRs) in ethylene glycol, combining aromatic aldehydes, β-keto esters, phenylhydrazine, and 2-hydroxy-1,4-naphthoquinone. This approach offers high atom economy, energy efficiency, and avoids column chromatography . For example, refluxing reactants with MgCl₂ at 100°C yields derivatives with >70% efficiency. Intermediate purification often employs recrystallization (e.g., DMF/acetic acid mixtures) .

Q. Which analytical techniques are critical for structural confirmation of this compound and its intermediates?

Key methods include:

- NMR spectroscopy to confirm substituent positions and hydrogen bonding motifs (e.g., amide N–H signals at δ 8.5–10.5 ppm) .

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification, with typical m/z values around 260–410 depending on derivatives .

- X-ray crystallography to resolve intermolecular interactions, such as hydrogen-bonded dimers (R₂²(10) motifs) and dihedral angles between aromatic rings .

Q. What reaction conditions optimize yields during pyrazole ring formation?

Pyrazole synthesis requires precise control of temperature (reflux in acetic acid) and stoichiometry (1:1.1 molar ratio of 2-aminothiazol-4(5H)-one to 3-formyl-indole derivatives). Sodium acetate acts as a base to deprotonate intermediates, while extended reaction times (3–5 hours) ensure complete cyclization .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the solid-state packing of derivatives?

Crystal structures reveal N–H⋯O and C–H⋯O interactions that stabilize dimers and chains. For example, in N-substituted acetamides, the amide group forms planar R₂²(10) dimers via N–H⋯O bonds (d = 2.85–2.92 Å), while steric repulsion between aromatic rings creates dihedral angles >50° . Graph set analysis (Bernstein et al., 1995) can classify these motifs to predict aggregation behavior .

Q. What challenges arise in crystallizing derivatives with bulky substituents, and how can they be mitigated?

Bulky groups (e.g., dichlorophenyl) introduce steric hindrance, leading to disordered crystal lattices. Strategies include:

- Slow evaporation in methylene chloride to allow gradual packing .

- Co-crystallization with smaller molecules (e.g., acetic acid) to fill voids.

- High-resolution data collection (e.g., synchrotron sources) to resolve weak diffraction patterns .

Q. How can contradictions in biological activity data across studies be systematically addressed?

Discrepancies often stem from:

- Impurity profiles : Use HPLC-MS to verify compound purity (>95%) and rule out byproducts .

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial studies) and include positive controls (e.g., fluconazole for antifungal assays).

- Structural nuances : Compare hydrogen-bonding motifs (via IR or crystallography) to assess bioavailability differences .

Q. What computational tools aid in predicting the reactivity of this compound in multicomponent reactions?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular docking predicts interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

- SHELX software refines crystallographic models to validate reactive conformers .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Derivatives

| Compound | Space Group | Dihedral Angles (°) | Hydrogen Bond Lengths (Å) | Ref. |

|---|---|---|---|---|

| N′-[(5-Methyl-3-oxo-2-phenyl)acetamide] | P212121 | 48.45 (dichlorophenyl-pyrazole) | N–H⋯O: 2.85–2.92 | |

| Bis-lawsone derivatives | P1̄ | 56.33 (pyrazole-phenyl) | C–H⋯O: 3.12–3.25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.